1,22-Docosanediol

Description

Properties

IUPAC Name |

docosane-1,22-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKFQRBONXURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCO)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324197 | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22513-81-1 | |

| Record name | 1,22-Docosanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,22-Docosanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,22-Docosanediol: From Synthesis to Application in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,22-Docosanediol, a long-chain α,ω-diol, is emerging as a molecule of significant interest in the fields of material science and advanced drug delivery. Its unique physicochemical properties, stemming from a 22-carbon aliphatic backbone flanked by hydroxyl groups, render it a versatile building block for novel polymers and a functional excipient in sophisticated pharmaceutical formulations. This guide provides a comprehensive technical overview of 1,22-Docosanediol, encompassing its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a particular focus on its role in enhancing drug delivery systems.

Unveiling 1,22-Docosanediol: Structure and Core Properties

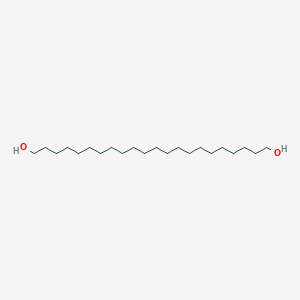

1,22-Docosanediol is a saturated long-chain aliphatic diol with the chemical formula C₂₂H₄₆O₂.[1] Its structure consists of a 22-carbon chain with hydroxyl (-OH) groups at both terminal positions. This symmetrical, bifunctional nature is central to its utility in polymerization and surface modification.

The long hydrophobic carbon chain combined with hydrophilic terminal groups imparts an amphiphilic character to the molecule, influencing its solubility and interfacial properties. These characteristics are pivotal for its application in drug delivery systems, where it can interact with both lipophilic drugs and aqueous biological environments.

Below is a visual representation of the chemical structure of 1,22-Docosanediol.

A summary of the key physicochemical properties of 1,22-Docosanediol is presented in the table below.

| Property | Value | Source |

| CAS Number | 22513-81-1 | [1] |

| Molecular Formula | C₂₂H₄₆O₂ | [1] |

| Molecular Weight | 342.6 g/mol | [1] |

| Melting Point | 105.3-105.5 °C | [1] |

| Boiling Point | 457.8 °C at 760 mmHg | [1] |

| Density | 0.885 g/cm³ | [1] |

| Refractive Index | 1.465 | [1] |

Synthesis of 1,22-Docosanediol: A Self-Validating Protocol

The primary route for the synthesis of 1,22-Docosanediol is through the reduction of its corresponding dicarboxylic acid, docosanedioic acid.[2] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. The following protocol outlines a detailed, self-validating procedure for this synthesis.

Synthesis of the Precursor: Docosanedioic Acid

A common method for preparing long-chain dicarboxylic acids like docosanedioic acid involves a multi-step process, which can be initiated from more readily available shorter-chain precursors. A documented method involves the Wolff-Kishner reduction of disodium 7,16-diketodocosanedioate.[3]

Reduction of Docosanedioic Acid to 1,22-Docosanediol

This protocol details the reduction of the dicarboxylic acid to the diol. The causality behind the experimental choices is highlighted to ensure technical accuracy and reproducibility.

Materials:

-

Docosanedioic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup and Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions. This is critical as LiAlH₄ reacts violently with water.[4]

-

Preparation of LiAlH₄ Slurry: In the reaction flask, a calculated excess of LiAlH₄ (typically 2-3 molar equivalents per carboxylic acid group) is carefully suspended in anhydrous THF. The use of a significant excess ensures the complete reduction of both carboxylic acid functionalities.

-

Addition of Docosanedioic Acid: Docosanedioic acid is dissolved in a minimal amount of anhydrous THF. This solution is then added dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a controlled rate. The addition is performed at 0 °C (ice bath) to manage the initial exothermic reaction.

-

Refluxing the Reaction Mixture: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The reflux is maintained for several hours (typically 4-12 hours) to ensure the complete reduction of the dicarboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction (Self-Validating Step): This is a critical and potentially hazardous step that must be performed with extreme caution. The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again by water (Fieser workup).[4] A white, granular precipitate of aluminum salts will form, indicating the successful decomposition of the reducing agent and facilitating its removal.

-

Workup and Extraction: The reaction mixture is filtered to remove the aluminum salts. The filtrate is then transferred to a separatory funnel. The organic layer is washed sequentially with 10% sulfuric acid, water, and finally brine. The acidic wash ensures the removal of any remaining basic aluminum species.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,22-Docosanediol.

-

Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The purity and identity of the final product are confirmed by analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the protons of the two -CH₂OH groups would appear around 3.6 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂-CH₂OH) would likely appear as a multiplet around 1.5-1.6 ppm. The vast majority of the methylene protons in the long aliphatic chain would resonate as a broad singlet or a complex multiplet around 1.2-1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a distinct peak for the carbon of the -CH₂OH groups at around 63 ppm. The carbons adjacent to the hydroxyl groups would appear around 33 ppm. The internal methylene carbons of the long chain would have very similar chemical environments and would thus appear as a cluster of peaks around 29-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of 1,22-Docosanediol will be dominated by the following characteristic absorptions:

-

A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chain.

-

A C-O stretching vibration band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 342.6 may be weak or absent due to the facile fragmentation of long-chain alcohols. Common fragmentation patterns would include the loss of water (M-18), and cleavage of C-C bonds along the alkyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).

Applications in Drug Development and Material Science

The unique properties of 1,22-Docosanediol make it a valuable component in various applications, particularly in the pharmaceutical and polymer industries.[1]

Enhancing Drug Delivery Systems

Long-chain lipids are known to be effective in solubilizing poorly water-soluble drugs.[5] The amphiphilic nature of 1,22-Docosanediol allows it to act as a stabilizer and a structural component in various drug delivery nanocarriers.

-

Liposomes: 1,22-Docosanediol can be incorporated into the lipid bilayer of liposomes to modify their fluidity and permeability.[6] The long alkyl chain can enhance the stability of the liposomal membrane, potentially leading to a more controlled and sustained release of encapsulated drugs.

-

Nanoemulsions: In nanoemulsion formulations, 1,22-Docosanediol can function as a co-surfactant or a component of the oil phase. Its presence can improve the emulsification process and the stability of the nano-sized droplets, which are crucial for enhancing the bioavailability of lipophilic drugs.[7] The use of long-chain triglycerides and related compounds can also prevent Ostwald ripening, a major instability mechanism in nanoemulsions.[8]

-

Topical and Transdermal Delivery: The long aliphatic chain of 1,22-Docosanediol suggests its potential as a penetration enhancer in topical and transdermal drug delivery systems.[9] It may help to transiently disrupt the highly organized structure of the stratum corneum, facilitating the permeation of active pharmaceutical ingredients through the skin.

Antimicrobial and Antifungal Properties

1,22-Docosanediol has been reported to possess antimicrobial and antifungal properties.[1] This intrinsic activity is particularly beneficial in topical formulations where it can act as both a functional excipient and an active agent, potentially reducing the need for conventional preservatives. The mechanism of action is likely related to the disruption of microbial cell membranes by the long hydrophobic chain.

Polymer Synthesis

As a bifunctional monomer, 1,22-Docosanediol can be used in the synthesis of polyesters and polyurethanes.[1] The incorporation of this long-chain diol into polymer backbones can impart increased flexibility, hydrophobicity, and potentially improved biodegradability to the resulting materials. These polymers may find applications as biomaterials in medical devices or as specialty plastics.

Safety and Toxicology

While specific toxicological data for 1,22-Docosanediol is limited, the safety of long-chain aliphatic diols has been evaluated in the context of their use in cosmetics. Generally, longer-chain diols are considered to have lower skin penetration potential compared to their shorter-chain counterparts.[10] A safety assessment of various alkane diols by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that many are safe for use in cosmetics.[11][12] However, a thorough toxicological evaluation would be necessary for any new pharmaceutical application of 1,22-Docosanediol, particularly for parenteral administration. In vivo studies would be required to assess its pharmacokinetics, biodistribution, and potential long-term toxicity.[1][13]

Conclusion and Future Perspectives

1,22-Docosanediol is a promising long-chain diol with a unique combination of properties that make it highly attractive for advanced applications in drug delivery and material science. Its synthesis from a renewable precursor, docosanedioic acid, adds to its appeal. While the current body of literature provides a solid foundation for its potential, further research is needed to fully elucidate its performance in various drug delivery systems, its precise mechanism of antimicrobial action, and its comprehensive toxicological profile. As the demand for innovative drug delivery solutions and advanced biomaterials continues to grow, 1,22-Docosanediol is poised to become a valuable tool in the arsenal of researchers and formulation scientists.

References

-

Organic Syntheses Procedure. docosanedioic acid. Available from: [Link].

- Google Patents. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododcanone.

-

PubChem. 1,12-Dodecanediol. Available from: [Link].

-

CIR Safety. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link].

-

Green Chemistry (RSC Publishing). Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. Available from: [Link].

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link].

-

LookChem. Cas 22513-81-1,1,22-Docosanediol. Available from: [Link].

-

Dovepress. Development of antiproliferative long-circulating liposomes co-encapsulating doxorubicin and curcumin, through the use of a quality-by-design approach. Available from: [Link].

-

Research J. Pharm. and Tech. Role of Nanoemulsion as Drugs Delivery Systems in Opthalmology: A Comprehensive Review. Available from: [Link].

-

Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Available from: [Link].

-

PubMed. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link].

-

NIST WebBook. 1-Dodecanethiol. Available from: [Link].

-

Wikipedia. Docosanedioic acid. Available from: [Link].

-

US Pharmacist. Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available from: [Link].

-

Journal of Pharmacy & BioAllied Sciences. Drug delivery systems: An updated review. Available from: [Link].

-

PubMed. In vivo pharmacokinetics, long-term biodistribution, and toxicology of PEGylated graphene in mice. Available from: [Link].

-

MDPI. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. Available from: [Link].

-

NIH. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Available from: [Link].

-

MDPI. Fabrication of Alginate-Based O/W Nanoemulsions for Transdermal Drug Delivery of Lidocaine: Influence of the Oil Phase and Surfactant. Available from: [Link].

-

CIR Safety. Safety Assessment of Alkane Diols as Used in Cosmetics. Available from: [Link].

-

MDRN Skincare. Safety Assessment of 1,2-Glycols as Used in Cosmetics. Available from: [Link].

-

NIH. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Available from: [Link].

Sources

- 1. In vivo pharmacokinetics, long-term biodistribution, and toxicology of PEGylated graphene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. (R)-1,2-Dodecanediol | C12H26O2 | CID 3086322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdrnskin.com [mdrnskin.com]

- 11. cir-safety.org [cir-safety.org]

- 12. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo pharmacokinetics, long-term biodistribution and toxicology study of functionalized upconversion nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Long-Chain α,ω-Diols

Introduction: The Strategic Importance of Long-Chain α,ω-Diols

Long-chain α,ω-diols, linear aliphatic chains (typically C8 or longer) terminated by hydroxyl groups at both ends (the α and ω positions), are fundamental building blocks in the chemical and pharmaceutical industries. Their bifunctional nature makes them invaluable precursors for the synthesis of a wide array of macromolecules, including polyesters, polyurethanes, and polyamides, which are utilized in high-performance plastics, coatings, and adhesives. In the realm of drug development, these diols serve as versatile linkers in complex molecules and as starting materials for the synthesis of specialty excipients and active pharmaceutical ingredients. The precise control over chain length and purity of α,ω-diols is paramount, as these parameters directly influence the physicochemical properties of the resulting materials and the efficacy of pharmaceutical compounds. This guide provides an in-depth exploration of the core synthetic strategies for producing long-chain α,ω-diols, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Long-Chain α,ω-Diols

The synthesis of long-chain α,ω-diols can be broadly categorized into four primary strategies, each with its own set of advantages and considerations. This guide will delve into the intricacies of Acyclic Diene Metathesis (ADMET), Biotechnological Synthesis, Reduction of Dicarboxylic Acids, and Hydroboration-Oxidation of Terminal Dienes.

Acyclic Diene Metathesis (ADMET): A Powerful Polymerization and Hydrogenation Approach

Acyclic Diene Metathesis (ADMET) is a robust and versatile method for the synthesis of unsaturated polymers from α,ω-dienes. The subsequent hydrogenation of the resulting polyalkenylene yields the saturated long-chain α,ω-diol. This step-growth condensation polymerization is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, and is driven forward by the removal of a volatile byproduct, ethylene gas.[1][2]

Causality Behind Experimental Choices: The choice of catalyst is critical. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and stability. The reaction is conducted under vacuum to effectively remove ethylene, thereby shifting the equilibrium towards polymer formation.[3] The final hydrogenation step is crucial for producing the saturated diol and can often be achieved using the same ruthenium catalyst under a hydrogen atmosphere.

Experimental Workflow: ADMET Polymerization and Hydrogenation

Caption: Workflow for the synthesis of α,ω-diols via ADMET polymerization followed by hydrogenation.

Detailed Experimental Protocol: Synthesis of 1,18-Octadecanediol via ADMET of 1,9-Decadiene

This protocol is adapted from established ADMET polymerization procedures.[1][2][4]

-

Monomer Purification: 1,9-Decadiene is purified by distillation under reduced pressure to remove any impurities that could poison the catalyst.

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified 1,9-decadiene (1.0 mmol). The flask is sealed with a rubber septum, and the monomer is degassed by three freeze-pump-thaw cycles.

-

Catalyst Introduction: In a nitrogen-filled glovebox, a solution of Hoveyda-Grubbs 2nd generation catalyst (0.01 mmol, 1 mol%) in anhydrous toluene (1 mL) is prepared. This solution is then injected into the Schlenk flask containing the monomer.

-

Polymerization: The reaction mixture is stirred at 60°C under a dynamic vacuum (~50 mTorr) for 12 hours. The continuous removal of ethylene drives the polymerization.

-

Hydrogenation: After polymerization, the vacuum is replaced with hydrogen gas (50 bar), and the reaction is stirred at 70°C for an additional 12 hours to hydrogenate the poly(octenylene).

-

Workup and Purification: The reaction is cooled to room temperature, and the pressure is released. The polymer is precipitated by adding the reaction mixture to cold methanol. The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield 1,18-octadecanediol.

Biotechnological Synthesis: A Green and Selective Approach

Biotechnological routes offer a sustainable alternative to traditional chemical synthesis, often operating under milder conditions and with high selectivity. The microbial synthesis of long-chain α,ω-diols typically involves a two-step enzymatic cascade within a genetically engineered host, such as Escherichia coli.[5]

Causality Behind Experimental Choices: This pathway leverages the high selectivity of enzymes. A cytochrome P450 monooxygenase, specifically from the CYP153A family, catalyzes the regioselective ω-hydroxylation of a long-chain fatty acid to form an ω-hydroxy fatty acid.[6][7][8] Subsequently, a carboxylic acid reductase (CAR) reduces the carboxylic acid moiety of the intermediate to a primary alcohol, yielding the α,ω-diol.[5] The use of a whole-cell biocatalyst simplifies the process by containing the necessary enzymes and cofactors.

Experimental Workflow: Microbial Synthesis of α,ω-Diols

Caption: Two-step enzymatic cascade for the microbial synthesis of α,ω-diols from fatty acids.

Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from Dodecanoic Acid

This protocol is based on the work of Park et al.[9]

-

Strain and Culture Conditions: E. coli BL21(DE3) is co-transformed with plasmids expressing a CYP153A monooxygenase and a carboxylic acid reductase. The recombinant strain is cultured in LB medium containing appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Protein Expression: Protein expression is induced by the addition of 0.5 mM IPTG, and the culture is incubated for a further 12 hours at 20°C.

-

Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing 1% (w/v) glucose as a co-substrate for cofactor regeneration.

-

Substrate Addition: Dodecanoic acid is added to the cell suspension to a final concentration of 10 g/L.

-

Reaction: The biotransformation is carried out at 30°C with shaking (200 rpm) for 24-48 hours.

-

Extraction and Purification: The reaction mixture is acidified to pH 2 with HCl and extracted with an equal volume of ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 1,12-dodecanediol.

Reduction of Dicarboxylic Acids: A Direct and Efficient Route

The direct reduction of readily available long-chain dicarboxylic acids presents a straightforward and high-yielding pathway to α,ω-diols. This method typically employs heterogeneous catalysts under high-pressure hydrogen.

Causality Behind Experimental Choices: Bimetallic catalysts, particularly Rhenium-Palladium (Re-Pd) supported on silica, have shown excellent activity and selectivity for this transformation.[10] The reaction is performed in a solvent such as 1,4-dioxane at elevated temperature and pressure to facilitate both the dissolution of the dicarboxylic acid and the catalytic hydrogenation. The synergy between Re and Pd is believed to be crucial for the high efficiency of the reduction.

Experimental Workflow: Catalytic Hydrogenation of Dicarboxylic Acids

Caption: Direct catalytic hydrogenation of dicarboxylic acids to α,ω-diols.

Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from Dodecanedioic Acid

This protocol is based on the findings of Toba et al.[10]

-

Catalyst Preparation: A Re-Pd/SiO2 catalyst (Re/Pd molar ratio = 8) is prepared by co-impregnation of a silica support with aqueous solutions of ammonium perrhenate and palladium nitrate, followed by drying and calcination.

-

Reaction Setup: A high-pressure autoclave reactor is charged with dodecanedioic acid (1.0 mmol), the Re-Pd/SiO2 catalyst (50 mg), and 1,4-dioxane (10 mL).

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 8 MPa. The reaction mixture is heated to 140°C and stirred for 6 hours.

-

Workup and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 1,12-dodecanediol.

Hydroboration-Oxidation of Terminal Dienes: A Classic and Regioselective Method

The hydroboration-oxidation of α,ω-dienes is a classic two-step method for the synthesis of α,ω-diols. This reaction is highly regioselective, proceeding with anti-Markovnikov addition of water across the double bonds.[11][12]

Causality Behind Experimental Choices: The first step, hydroboration, involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH3·THF) across the terminal double bonds. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon.[12] The subsequent oxidation step, typically with hydrogen peroxide in the presence of a base, replaces the boron-carbon bonds with hydroxyl groups with retention of stereochemistry.[11] This method is valued for its high yields and predictable regioselectivity.

Experimental Workflow: Hydroboration-Oxidation of α,ω-Dienes

Caption: Two-step hydroboration-oxidation of a terminal diene to an α,ω-diol.

Detailed Experimental Protocol: Synthesis of 1,12-Dodecanediol from 1,11-Dodecadiene

This protocol is an adaptation of standard hydroboration-oxidation procedures.[13]

-

Reaction Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 1,11-dodecadiene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). The flask is cooled in an ice bath.

-

Hydroboration: A 1.0 M solution of borane-THF complex (2.2 mmol) is added dropwise to the stirred solution of the diene over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The reaction is cooled again in an ice bath, and water (1 mL) is added slowly to quench any excess borane. This is followed by the dropwise addition of 3 M aqueous sodium hydroxide (2.5 mL) and then 30% hydrogen peroxide (2.5 mL), keeping the temperature below 30°C.

-

Workup and Purification: The reaction mixture is stirred at room temperature for 1 hour and then heated to 50°C for 1 hour. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give 1,12-dodecanediol.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for a specific long-chain α,ω-diol depends on several factors, including the desired chain length, purity requirements, cost considerations, and environmental impact. The following table provides a comparative overview of the discussed methodologies.

| Methodology | Starting Material | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |

| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes | Grubbs/Hoveyda-Grubbs catalysts, H₂ | 80-95% | High functional group tolerance, good control over polymer structure. | Requires vacuum, catalyst can be expensive. |

| Biotechnological Synthesis | Fatty Acids | Engineered microorganisms (e.g., E. coli) | 1-5 g/L | "Green" and sustainable, high selectivity, mild reaction conditions. | Lower product titers, requires metabolic engineering, potential for product toxicity to cells.[5] |

| Reduction of Dicarboxylic Acids | Dicarboxylic Acids | Re-Pd/SiO₂, H₂ | 71-89%[10] | High yields, direct route from readily available starting materials. | Requires high-pressure equipment, catalyst can be expensive. |

| Hydroboration-Oxidation | α,ω-Dienes | Borane (BH₃·THF), H₂O₂, NaOH | >90% | High regioselectivity (anti-Markovnikov), high yields, mild conditions. | Borane reagents are pyrophoric and require careful handling. |

Conclusion

The synthesis of long-chain α,ω-diols is a critical enabling technology in the chemical and pharmaceutical sciences. The methodologies outlined in this guide—Acyclic Diene Metathesis, biotechnological synthesis, reduction of dicarboxylic acids, and hydroboration-oxidation—each offer distinct advantages and are suited to different applications. A thorough understanding of the underlying chemical principles and experimental nuances of each method, as presented in this guide, empowers researchers and developers to make informed decisions and select the optimal synthetic strategy to meet their specific needs. The continued development of more efficient catalysts and robust microbial strains promises to further enhance the accessibility and sustainability of these vital chemical building blocks.

References

-

Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (2021). Catalysts. [Link]

-

Acyclic diene metathesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. (2014). Microbial Cell Factories. [Link]

-

Stereocontrolled acyclic diene metathesis polymerization. (2020). Nature Chemistry. [Link]

-

Hydroboration Oxidation of Alkenes. (2013). Master Organic Chemistry. [Link]

-

Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. (2016). Catalysis Science & Technology. [Link]

-

Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts. [Link]

-

Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2019). Molecules. [Link]

-

-

Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

-

-

Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. (2012). Chemical Communications. [Link]

-

Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids. (2012). ResearchGate. [Link]

-

Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. (2018). Applied and Environmental Microbiology. [Link]

-

Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. (2019). ResearchGate. [Link]

-

Video: Olefin Metathesis Polymerization: Acyclic Diene Metathesis (ADMET). (2023). JoVE. [Link]

Sources

- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 2. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Olefin Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) [jove.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial CYP153A monooxygenases for the synthesis of omega-hydroxylated fatty acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. community.wvu.edu [community.wvu.edu]

Spectroscopic Characterization of 1,22-Docosanediol: An In-Depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,22-docosanediol, a long-chain aliphatic diol. As a molecule with a simple, repeating structure, its spectroscopic analysis offers a fundamental case study for researchers, scientists, and drug development professionals working with similar long-chain compounds. This document will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation and confirmation of the structure of 1,22-docosanediol.

Introduction to 1,22-Docosanediol and the Imperative of Spectroscopic Analysis

1,22-Docosanediol [(

This guide will present and interpret the spectroscopic data for 1,22-docosanediol. While direct experimental spectra for this specific compound are not universally available in all techniques, we will leverage data from homologous long-chain diols, such as 1,12-dodecanediol, as highly representative models. The underlying principles governing the spectroscopic behavior of the terminal hydroxyl groups and the extensive methylene chain are directly translatable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] For a molecule like 1,22-docosanediol, both ¹H and ¹³C NMR are essential for a complete picture.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a long-chain diol is characterized by a few distinct signals corresponding to the different types of protons in the molecule. The interpretation hinges on chemical shift, integration, and signal multiplicity.[2]

Data Presentation: ¹H NMR of a Long-Chain Diol (Model: 1,12-Dodecanediol in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | -CH ₂-OH |

| ~1.56 | Quintet | 4H | -CH₂-CH ₂-OH |

| ~1.25 | Broad Singlet | 36H (for C₂₂) | -(CH ₂)₁₈- |

| Variable | Singlet | 2H | -OH |

Data is representative for a long-chain α,ω-diol and is based on typical values.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield signal at approximately 3.64 ppm is characteristic of the methylene protons directly attached to the electronegative oxygen atoms of the hydroxyl groups.[3] The signal is a triplet due to spin-spin coupling with the adjacent methylene protons. The protons on the second carbon from the end (-CH₂-CH ₂-OH) appear as a quintet around 1.56 ppm, as they are coupled to the two protons on the terminal carbon and the two protons on the third carbon.

The most prominent feature of the spectrum is the large, broad singlet around 1.25 ppm, which corresponds to the bulk of the methylene protons in the long alkyl chain.[4] In a molecule as long as 1,22-docosanediol, the chemical environments of the interior methylene groups are very similar, leading to overlapping signals that coalesce into a single, broad peak. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,22-docosanediol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key parameters to consider are the number of scans, which affects the signal-to-noise ratio, and the relaxation delay.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phasing and baseline correction are then applied.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[7]

Data Presentation: ¹³C NMR of a Long-Chain Diol (Model: 1,12-Dodecanediol in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~63.1 | C H₂-OH |

| ~32.8 | -C H₂-CH₂-OH |

| ~29.6 | Interior -(C H₂)ₙ- |

| ~25.8 | -CH₂-C H₂-CH₂-OH |

Data is representative for a long-chain α,ω-diol and is based on typical values.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbon attached to the hydroxyl group is the most deshielded, appearing at approximately 63.1 ppm.[8] The signals for the other carbons in the chain appear at higher field (lower ppm values). The carbons closer to the hydroxyl group have distinct chemical shifts, while the interior methylene carbons are in very similar environments and their signals often overlap, producing a large peak around 29.6 ppm.[4] High-resolution instruments may resolve the signals for the different interior carbons.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance of ¹³C. A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). For quantitative analysis, an inverse-gated decoupling sequence with a longer relaxation delay is necessary.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For 1,22-docosanediol, the key functional groups are the hydroxyl (-OH) groups and the aliphatic C-H bonds.

Data Presentation: Key IR Absorptions for a Long-Chain Diol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400-3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |

| 2920-2850 | C-H stretch | Strong | Alkane (-CH₂) |

| ~1470 | C-H bend | Medium | Alkane (-CH₂) |

| ~1060 | C-O stretch | Strong | Primary Alcohol |

Data is representative for a long-chain α,ω-diol.

Expertise & Experience: Interpreting the IR Spectrum

The most characteristic feature in the IR spectrum of an alcohol is the broad, strong absorption band in the region of 3400-3200 cm⁻¹, which is due to the O-H stretching vibration.[5] The broadness of this peak is a result of intermolecular hydrogen bonding. The strong absorptions in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the long methylene chain. The C-H bending (scissoring) vibration is observed around 1470 cm⁻¹. A strong band around 1060 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples like 1,22-docosanediol.[12]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For 1,22-docosanediol, it is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds.

Data Presentation: Expected GC-MS Fragmentation for a Long-Chain Diol

| m/z Value | Interpretation |

| M⁺ (often weak or absent) | Molecular Ion |

| M-18 | Loss of H₂O |

| M-31 | Loss of •CH₂OH |

| M-H₂O - CₙH₂ₙ₊₁ | Dehydration followed by alkyl chain fragmentation |

| Series of peaks differing by 14 amu | Fragmentation of the alkyl chain (-CH₂- units) |

M represents the molecular weight of the compound.

Expertise & Experience: Interpreting the Mass Spectrum

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for long-chain alcohols is often weak or absent due to facile fragmentation.[14] Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom).[15] For a primary alcohol, alpha-cleavage results in the loss of a •CH₂OH radical, leading to a peak at M-31. The mass spectrum will also be characterized by a series of peaks separated by 14 mass units (CH₂), corresponding to the fragmentation of the long alkyl chain. For long-chain diols, fragmentation can occur at both ends of the molecule. Derivatization, for example, by silylation, is often employed in GC-MS analysis of long-chain alcohols to increase their volatility and produce a more prominent molecular ion.[16]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation (with Derivatization): Dissolve a small amount of 1,22-docosanediol in a suitable solvent. Add a silylating agent (e.g., BSTFA) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[16]

-

GC Separation: Inject the derivatized sample into the gas chromatograph. The compound will travel through a capillary column at a rate dependent on its volatility and interaction with the stationary phase.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. imc.cas.cz [imc.cas.cz]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Rapid and non-destructive approach for characterization and differentiation of sealing wax using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. research.vu.nl [research.vu.nl]

An In-depth Technical Guide to the Crystal Structure of 1,22-Docosanediol

This guide provides a comprehensive technical overview of the crystal structure of 1,22-Docosanediol, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallization, and detailed structural analysis of this long-chain α,ω-diol, offering insights into the experimental rationale and the implications of its solid-state architecture.

Introduction: The Significance of Long-Chain α,ω-Diols

Long-chain α,ω-diols, such as 1,22-docosanediol, are linear hydrocarbons terminated by hydroxyl groups at both ends. These bifunctional molecules are of significant interest due to their ability to self-assemble into well-ordered structures, primarily through intermolecular hydrogen bonding. This self-assembly governs their physical properties and makes them valuable building blocks in various fields.

The solid-state structure of these diols is particularly crucial as it dictates their material properties, such as melting point, solubility, and mechanical strength. In the pharmaceutical industry, long-chain lipids are explored as excipients in drug delivery systems, for instance, in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled release and targeted delivery.[1][2] The precise arrangement of molecules in the crystal lattice can influence drug loading capacity and release kinetics. Furthermore, these diols serve as monomers for the synthesis of polyesters and polyurethanes, where the crystalline nature of the diol can impact the properties of the resulting polymer.[3][4]

A fascinating aspect of long-chain aliphatic compounds is their tendency to exhibit polymorphism—the ability to crystallize in multiple distinct forms.[5][6] Each polymorph possesses a unique crystal packing and, consequently, different physicochemical properties. Therefore, a thorough understanding of the crystal structure of a specific diol like 1,22-docosanediol is not merely an academic exercise but a fundamental requirement for its rational application.

Synthesis and Crystallization of 1,22-Docosanediol

The reliable synthesis and subsequent crystallization of high-purity 1,22-docosanediol are prerequisites for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis via Reduction of Docosanedioic Acid

A common and effective route to 1,22-docosanediol is the reduction of its corresponding dicarboxylic acid, docosanedioic acid.[7] Docosanedioic acid itself can be synthesized through various methods, including the Wolff–Kishner reduction of disodium 7,16-diketodocosanedioate.[7][8]

Representative Protocol for the Reduction of Docosanedioic Acid:

-

Esterification: Docosanedioic acid is first converted to its dimethyl ester to facilitate the reduction. This is typically achieved by refluxing the diacid in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting dimethyl docosanedioate is then isolated and purified.

-

Reduction: The purified dimethyl docosanedioate is subsequently reduced to 1,22-docosanediol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether like tetrahydrofuran (THF) is commonly employed. The ester is added dropwise to a suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 1,22-docosanediol. The product is then purified by recrystallization from a suitable solvent system.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[9] For long-chain diols, slow evaporation from a suitable solvent system is often effective.

Protocol for Crystallization of 1,22-Docosanediol:

-

Solvent Selection: A binary solvent system, such as a mixture of ethanol and n-heptane (1:1 v/v), can be an effective choice. The diol should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

-

Dissolution: The purified 1,22-docosanediol is dissolved in a minimum amount of the hot solvent mixture to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of well-ordered, single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor. The quality of the crystals (e.g., transparency, lack of cracks) should be inspected under a microscope.[9]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]

Experimental Workflow for SC-XRD

The following outlines a generalized workflow for the determination of the crystal structure of 1,22-docosanediol.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Several Applications of Solid Lipid Nanoparticles in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Docosanedioic acid - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1,22-Docosanediol in Advanced Polymer Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,22-docosanediol as a specialty monomer for the synthesis of high-performance polymers. We delve into the unique physicochemical properties conferred by its long C22 aliphatic backbone and present detailed, field-proven protocols for its incorporation into polyesters and polyurethanes. The causality behind experimental choices, self-validating protocol design, and advanced characterization techniques are discussed to ensure scientific integrity and reproducibility. This document serves as both a foundational introduction and a practical laboratory guide for harnessing 1,22-docosanediol to create novel materials with tailored properties for advanced applications, including biomedical devices and sustainable plastics.

Introduction: The Strategic Advantage of 1,22-Docosanediol

1,22-Docosanediol, a linear α,ω-diol with a 22-carbon chain, is an emerging monomer that offers a unique combination of properties for polymer innovation. Unlike its shorter-chain counterparts, the extensive methylene sequence (-(CH₂)₂₂-) introduces significant hydrophobicity, flexibility, and a high propensity for crystallization into the polymer backbone. These characteristics are highly desirable for creating materials that mimic the performance of polyethylene while incorporating the functional versatility of classes like polyesters and polyurethanes.[1][2]

The bifunctional nature of 1,22-docosanediol allows it to readily participate in step-growth polymerization, a process where monomers react to form dimers, trimers, and eventually long-chain polymers.[3] Its integration can lead to polymers with:

-

Enhanced Thermal Stability: The long, ordered aliphatic chains can lead to higher melting temperatures and improved thermal degradation resistance.

-

PE-like Mechanical Properties: Polymers can exhibit high tensile strength and ductility, making them suitable for films and fibers.[1]

-

Potential for Biodegradability: The presence of hydrolyzable ester or urethane linkages makes these materials candidates for creating biodegradable plastics, a significant advantage over traditional polyolefins.[2][4][5]

-

Tunable Hydrophobicity: The C22 chain imparts significant water resistance, which is crucial for applications in coatings, adhesives, and controlled drug delivery of hydrophobic agents.[2][6]

Many long-chain diols and their diacid precursors can be sourced from renewable feedstocks like plant oils, positioning 1,22-docosanediol as a key component in the development of sustainable and bio-based polymers.[7][8][9]

Application I: High-Crystallinity Polyesters via Melt Polycondensation

The reaction of 1,22-docosanediol with a dicarboxylic acid is a classic polycondensation route to produce highly crystalline, semi-rigid polyesters. The properties of the final material can be precisely controlled by the choice of the diacid co-monomer.

Scientific Principles & Experimental Rationale

Polyesterification is an equilibrium-controlled step-growth reaction.[10] To achieve the high molecular weights necessary for good material properties, the equilibrium must be continuously shifted toward the products. This is achieved by the efficient removal of the condensation byproduct, typically water.

-

Causality of High Temperature: The reaction is conducted at temperatures exceeding 200°C. This serves three purposes: 1) It provides the necessary activation energy for the esterification reaction, 2) It keeps the long-chain monomers and the resulting polymer in a molten state to ensure mobility and reactivity, and 3) It facilitates the evaporation of water.

-

The Critical Role of Vacuum: In the final stages, a high vacuum (<1 mbar) is applied. According to Le Chatelier's principle, removing the water byproduct drives the reaction to completion, thereby maximizing the polymer chain length. High monomer conversion (>99%) is essential in step-growth polymerization to obtain high molecular weight polymers.[3][11][12]

-

Catalyst Selection: While the reaction can be self-catalyzed by the acid monomer, this is slow and requires very high temperatures. Metal-based catalysts like tetrabutyl titanate (TBT) are highly effective at accelerating both the esterification and transesterification reactions that lead to chain growth.[1] The catalyst coordinates to the carbonyl oxygen of the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol.

Visualized Reaction Scheme & Workflow

Protocol: Synthesis of Poly(docosanyl sebacate)

This protocol details the synthesis of a polyester from 1,22-docosanediol and sebacic acid (a C10 diacid).

Materials & Equipment:

-

1,22-Docosanediol (HO(CH₂)₂₂OH, M.W. 342.6 g/mol )

-

Sebacic Acid (HOOC(CH₂)₈COOH, M.W. 202.25 g/mol )

-

Tetrabutyl titanate (TBT) catalyst

-

Glass reactor (250 mL) with mechanical stirrer, nitrogen inlet/outlet, and vacuum port

-

Heating mantle with temperature controller

-

Vacuum pump capable of reaching <1 mbar

Procedure:

-

Reactor Charging: Charge the reactor with 1,22-docosanediol (e.g., 34.26 g, 0.1 mol) and sebacic acid (20.23 g, 0.1 mol). A precise 1:1 molar ratio is crucial for achieving high molecular weight.

-

Inerting: Assemble the reactor. Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.

-

Esterification: Begin stirring and heating the mixture under a gentle nitrogen flow. Increase the temperature to 180°C and hold for 1 hour, then increase to 200°C and hold for 2 hours. During this phase, the bulk of the water of condensation is formed and removed.[1]

-

Catalyst Addition: Cool the reaction slightly to ~180°C. Add the TBT catalyst (e.g., 50-100 ppm relative to the total monomer weight) via syringe.

-

Polycondensation: Gradually increase the temperature to 230°C. Once the temperature stabilizes, slowly apply vacuum over 30-60 minutes to avoid excessive foaming. Maintain the reaction at 230°C and high vacuum (<1 mbar) for 3-4 hours. The viscosity of the melt will increase significantly, which can be observed by the increased torque on the mechanical stirrer.[1]

-

Product Recovery: Discontinue heating and vacuum. Introduce nitrogen back into the reactor to break the vacuum. While still hot and molten, extrude the polymer from the reactor into a liquid nitrogen bath or onto a cooled plate.

-

Purification (Optional): The resulting polymer can be dissolved in a suitable solvent (e.g., hot chloroform or 1,2-dichlorobenzene) and precipitated into a non-solvent like methanol to remove unreacted monomers and catalyst residues.

Expected Properties & Data

The properties of long-chain aliphatic polyesters are highly dependent on the methylene-to-ester group ratio.

| Property | Expected Value Range | Rationale & Influencing Factors |

| Number-Avg. Mol. Wt. (Mn) | 15,000 - 40,000 g/mol | Highly dependent on stoichiometry and efficiency of water removal. |

| Polydispersity Index (PDI) | ~2.0 | Typical for step-growth polymerizations. |

| Melting Temperature (Tm) | 80 - 110 °C | Dominated by the crystallization of the long methylene segments. Increases with diacid chain length.[1] |

| Glass Transition Temp. (Tg) | -30 to -60 °C | The flexible aliphatic chains result in a very low Tg. |

| Crystallinity (DSC) | 50 - 75 % | Long, regular chains promote efficient packing into lamellar crystals.[7] |

| Tensile Strength | 30 - 55 MPa | Comparable to some grades of polyethylene, increases with molecular weight and crystallinity.[1] |

Application II: Segmented Polyurethanes with Tailored Flexibility

In polyurethane (PU) chemistry, 1,22-docosanediol serves as a polyol to form the "soft segment" of the polymer. This imparts significant flexibility, elasticity, and hydrophobicity to the final material.

Scientific Principles & Experimental Rationale

Polyurethane synthesis is a polyaddition reaction between a diol and a diisocyanate, forming the characteristic urethane linkage (-NH-CO-O-).[13] The reaction is highly efficient and proceeds without the formation of a byproduct.

-

Soft vs. Hard Segments: The properties of segmented polyurethanes arise from microphase separation. The long, flexible, and low-Tg polyester or polyether chains (the soft segments) are incompatible with the rigid, polar, and high-Tg urethane-rich domains (the hard segments). 1,22-docosanediol forms an ultra-long, non-polar soft segment.

-

Two-Step Prepolymer Method: This is the preferred method for controlled synthesis.[14] In the first step, the diol (1,22-docosanediol) is reacted with a molar excess of diisocyanate. This creates an "isocyanate-terminated prepolymer." This step ensures that all hydroxyl groups are consumed and defines the length of the soft segments. In the second step, a short-chain diol, known as a chain extender (e.g., 1,4-butanediol), is added. It reacts with the remaining isocyanate groups to build the hard segments. This method provides excellent control over segment length and distribution.

-

NCO:OH Ratio: The overall molar ratio of isocyanate groups to hydroxyl groups is a critical parameter. A ratio slightly above 1.0 (e.g., 1.02-1.05) is often used to ensure complete reaction of all hydroxyl groups and to compensate for any side reactions with trace amounts of water.

-

Catalysis: Organotin catalysts like dibutyltin dilaurate (DBTDL) are extremely effective in catalyzing the urethane formation reaction, allowing it to proceed rapidly at moderate temperatures (60-80°C).

Visualized Reaction Scheme & Workflow

Protocol: Synthesis of a Poly(docosanyl urethane) Elastomer

This protocol describes the synthesis of a segmented polyurethane using 1,22-docosanediol, 4,4'-Methylene diphenyl diisocyanate (MDI), and 1,4-butanediol (BDO) as a chain extender.

Materials & Equipment:

-

1,22-Docosanediol (M.W. 342.6 g/mol ), dried under vacuum at 80°C for 4h.

-

4,4'-MDI (M.W. 250.25 g/mol )

-

1,4-Butanediol (BDO, M.W. 90.12 g/mol ), distilled and stored over molecular sieves.

-

Dibutyltin dilaurate (DBTDL) catalyst.

-

Three-neck flask with mechanical stirrer, nitrogen inlet, and thermometer.

-

Heating mantle, casting mold.

-

Safety Note: MDI is a respiratory sensitizer. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

-

Prepolymer Synthesis:

-

Charge the dried 1,22-docosanediol (e.g., 34.26 g, 0.1 mol) into the reactor and heat to 70°C under nitrogen.

-

Add molten MDI (e.g., 50.05 g, 0.2 mol) to the reactor. This corresponds to a 2:1 NCO:OH ratio for the prepolymer step.

-

Add 1-2 drops of DBTDL catalyst and stir the mixture at 80°C for 2-3 hours. The reaction progress can be monitored by titrating for the %NCO content (target %NCO will depend on the exact stoichiometry).

-

-

Chain Extension:

-

Cool the resulting viscous prepolymer to ~60°C.

-

In a separate vessel, prepare the chain extender. The required amount of BDO is calculated to react with the excess isocyanate. For this example, it would be approximately 0.1 mol (minus a small amount to achieve the target overall NCO:OH ratio of ~1.02), which is ~8.9 g.

-

Add the BDO to the prepolymer with vigorous stirring. The viscosity will increase dramatically within minutes.

-

-

Casting and Curing:

-

Quickly pour the reacting mixture into a preheated (100°C) and release-coated mold.

-

Place the mold in an oven at 100°C for 24 hours to complete the curing process and allow for microphase separation to develop.

-

-

Post-Curing: After demolding, allow the polymer to age at ambient conditions for at least one week before characterization to ensure properties have stabilized.

Advanced Characterization

A multi-technique approach is essential to fully understand the structure-property relationships of these novel polymers.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the successful formation of ester or urethane linkages and verifies the incorporation of the 1,22-docosanediol monomer into the polymer backbone.

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Achieving a high Mn is a key indicator of a successful polymerization.

-

Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) and enthalpy of fusion (ΔHm) of the crystalline domains. For polyurethanes, it can reveal the degree of phase separation.[7]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer, providing the onset temperature of decomposition (Td), which is a critical parameter for processing and high-temperature applications.[15]

-

X-Ray Diffraction (XRD): Provides detailed information on the crystalline structure, including the type of crystal lattice and the degree of crystallinity.

-

Mechanical Testing (Tensile Analysis): Quantifies key mechanical properties such as Young's modulus, tensile strength, and elongation at break, which define the material's suitability for applications ranging from rigid plastics to soft elastomers.[1]

Future Outlook & Potential Applications

The incorporation of 1,22-docosanediol into polymers opens avenues for creating materials with unique and valuable property profiles.

-

Biomedical and Pharmaceutical Fields: The potential biodegradability and high hydrophobicity make these polymers excellent candidates for long-acting drug delivery systems, where a slow degradation rate and protection of the payload from aqueous environments are required.[2][6][16] They could also be used in scaffolds for tissue engineering or as coatings for medical implants.[2]

-

High-Performance Thermoplastics: 1,22-docosanediol-based polyesters can serve as sustainable alternatives to petroleum-based polymers in applications requiring high strength and good thermal properties, such as specialty packaging films, synthetic fibers, and engineering plastics.[1]

-

Advanced Elastomers and Adhesives: The unique soft segment provided by 1,22-docosanediol in polyurethanes can be used to develop specialty elastomers with excellent water resistance, low-temperature flexibility, and specific mechanical damping properties.

Further research will undoubtedly focus on sourcing 1,22-docosanediol from renewable biological precursors, further enhancing the sustainability profile of these advanced materials.[5][9][17]

References

-

Fukuoka, K., et al. (2022). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. Biomacromolecules. Available at: [Link]

-

Wang, J., et al. (2022). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Abdellatif, M. M., & Nomura, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega. Available at: [Link]

-

LibreTexts Chemistry. (2021). 3.2: Kinetics of Step-Growth Polymerization. Available at: [Link]

-

Hacaloglu, J., et al. (2007). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. Journal of Applied Polymer Science. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,12-Dodecanediol (CAS 5675-51-4). Available at: [Link]

-

Kim, S., et al. (2021). Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. Molecules. Available at: [Link]

-

Gu, Y. (2024). Step-Growth Polymerization. The Gu Lab, Rutgers University. Available at: [Link]

-

Tian, Q., et al. (2022). Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. ResearchGate. Available at: [Link]

-

Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science. Available at: [Link]

-

van der Meulen, P., et al. (2013). Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation. Green Chemistry. Available at: [Link]

-

Keul, H., & Höcker, H. (2005). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Role of polymers in drug delivery. Available at: [Link]

-

RSIS International. (2025). Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. Available at: [Link]

-

Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in Polymer Science. Available at: [Link]

-

Baszkin, A., & Norde, W. (2014). Polyurethane synthesis and classification - A mini-review. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Comparison of conventional and controlled bulk polymerization of styrene by N-methy1-2-pyrrolidone and 1-dodecanethiol. Available at: [Link]

-

Puiggalí, J., & Franco, L. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers. Available at: [Link]

-

ResearchGate. (2013). Long-chain α-ω Diols from renewable fatty acids via tandem olefin metathesis-ester hydrogenation. Available at: [Link]

-

Wikipedia. (n.d.). Step-growth polymerization. Available at: [Link]

-

Ulery, B. D., et al. (2011). Critical evaluation of biodegradable polymers used in nanodrugs. PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Polymerization step for synthesizing polyurethane. Available at: [Link]

-

Yang, J., et al. (2004). Synthesis and evaluation of poly(diol citrate) biodegradable elastomers. Biomaterials. Available at: [Link]

-

ACS Publications. (2023). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Maitz, M. F. (2015). Applications of synthetic polymers in clinical medicine. ResearchGate. Available at: [Link]

-

RSC Publishing. (2019). Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. Available at: [Link]

-

Coulembier, O., et al. (2012). Synthesis of biodegradable polymers from renewable resources. Polymer Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsisinternational.org [rsisinternational.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gupolylab.com [gupolylab.com]

- 13. epa.oszk.hu [epa.oszk.hu]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Critical evaluation of biodegradable polymers used in nanodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: A Researcher's Guide to the Identification and Quantification of Long-Chain Diols

Abstract

Long-chain diols (LCDs) are increasingly vital lipid biomarkers, particularly in paleoclimatology for reconstructing past sea surface temperatures via the Long-chain Diol Index (LDI).[1][2][3] Their unique chemical structure—a long alkyl chain (typically C₂₈-C₃₂) with two hydroxyl groups—presents distinct analytical challenges, including low volatility and the presence of various positional isomers.[1] This guide provides a comprehensive overview of the state-of-the-art analytical workflows for the robust identification and precise quantification of LCDs from complex environmental matrices, such as marine sediments. We offer detailed, field-tested protocols for sample preparation, derivatization, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), explaining the scientific rationale behind each critical step.

Introduction: The Significance of Long-Chain Diols

Long-chain diols are a class of lipids produced primarily by certain species of microalgae, such as eustigmatophytes.[2][4] They are ubiquitous in marine and lacustrine sediments, making them valuable tracers of environmental conditions.[1][2] Their primary application is in paleoceanography, where the relative abundance of specific C₂₈ and C₃₀ diols is used to calculate the LDI, a proxy that correlates strongly with sea surface temperature (SST).[2][3][5] Unlike other proxies, the LDI appears to reflect temperatures of the warmest seasons, providing unique insights into past climate dynamics.[2][4] Accurate analysis of these compounds is therefore paramount for high-fidelity climate reconstructions.

The Analytical Challenge: The analysis of LCDs is non-trivial. Their long carbon chains and polar hydroxyl groups result in high boiling points and poor volatility, making direct injection into a gas chromatograph impossible. Furthermore, they are often present at trace levels within a highly complex lipid matrix, demanding highly sensitive and selective analytical techniques.

The Modern Analytical Workflow: A Strategic Overview

A successful analysis hinges on a meticulously executed workflow that isolates the target analytes from the sample matrix and prepares them for instrumental detection. The choice between the traditional, robust GC-MS method and the newer, highly sensitive UHPLC-HRMS method will depend on sample availability, required throughput, and the need for simultaneous analysis of other biomarker classes.

Figure 1: General analytical workflow for long-chain diol analysis.

Sample Preparation: Isolating the Target Lipids

The goal of sample preparation is to efficiently extract lipids from the raw sample and separate the polar fraction containing the diols from other less polar lipids.

Protocol 1: Total Lipid Extraction (TLE) and Fractionation

This protocol is optimized for marine sediment samples.

Materials:

-

Freeze-dried and homogenized sediment sample[1]

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (IS) solution (e.g., C₂₂ 7,16-diol or C₂₂ 5,17-diol in an appropriate solvent)[2][6]

-

Activated Alumina or Silica Gel for column chromatography

-

Hexane, HPLC grade

Procedure:

-

Internal Standard Spiking: Weigh approximately 5-10 g of the freeze-dried sediment into a clean extraction vessel. Accurately add a known amount of the internal standard solution.

-

Expert Insight: The IS is crucial for accurate quantification as it accounts for sample loss during preparation and instrumental variability.[7] It should be added at the very beginning of the workflow.

-

-

Extraction: Extract the sample using an accelerated solvent extractor (ASE) or ultrasonication with a mixture of DCM:MeOH (e.g., 2:1 or 9:1 v/v).[6] This mixture is effective at disrupting cell membranes and dissolving a wide range of lipids.

-

Concentration: Evaporate the solvent from the resulting Total Lipid Extract (TLE) under a gentle stream of nitrogen (N₂) at a controlled temperature (<40°C) to prevent degradation.

-